molecular formula C8H11NO B123045 4-Methoxy-3,5-dimethylpyridine CAS No. 447461-23-6

4-Methoxy-3,5-dimethylpyridine

Cat. No.: B123045
CAS No.: 447461-23-6
M. Wt: 137.18 g/mol
InChI Key: NBZVILUCDBYYIE-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylpyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of a methoxy group at the fourth position and two methyl groups at the third and fifth positions on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3,5-dimethylpyridine typically involves the alkylation of 3,5-dimethylpyridine with methanol in the presence of a strong base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar alkylation process, but with optimized conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3,5-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-3,5-dimethylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3,5-dimethylpyridine involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the pyridine ring can coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Methoxy-3,5-dimethylpyridine is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

4-methoxy-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-4-9-5-7(2)8(6)10-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZVILUCDBYYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70570780
Record name 4-Methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447461-23-6
Record name 4-Methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70570780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-methoxy-3,5-dimethylpyridine in drug design, particularly in relation to proton pump inhibitors like Omeprazole and Esomeprazole?

A1: this compound isn't the active component of proton pump inhibitors but serves as a crucial building block in their synthesis. It forms a key structural component of these drugs, specifically the substituted pyridine ring that is linked to the benzimidazole core through a methylsulfinyl bridge. [, , ] This specific structural motif is essential for the drugs' mechanism of action, which involves inhibition of the proton pump (H+/K+-ATPase) in gastric parietal cells, thereby reducing gastric acid secretion.

Q2: How is this compound typically incorporated into the synthesis of these drugs?

A2: The compound, usually in its 2-chloromethyl derivative form (2-chloromethyl-4-methoxy-3,5-dimethylpyridine), reacts with 2-mercapto-5-methoxybenzimidazole through a nucleophilic substitution reaction. [, ] This step forms a thioether intermediate, which is then oxidized to the corresponding sulfoxide, generating the active drug molecule.

Q3: Has this compound been investigated as a potential ligand in metal complexation chemistry?

A3: Yes, researchers have explored its coordination chemistry. For example, a study used this compound as part of a larger ligand system to synthesize mononuclear and polynuclear copper(I) complexes. [] These complexes exhibited structural similarities to the copper-thionein core, a protein involved in copper homeostasis.

Q4: Are there any reported potential genotoxic concerns associated with this compound, particularly in its application within pharmaceutical products?

A4: Yes, the 2-chloromethyl derivative, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, has been identified as a potential genotoxic impurity in Omeprazole drug substances. [] This has led to the development of highly sensitive analytical methods, such as UPLC, to quantify this impurity at trace levels, ensuring drug safety and adherence to regulatory guidelines.

Q5: Beyond proton pump inhibitors, are there other pharmaceutical applications where this compound derivatives are being investigated?

A5: Research has explored incorporating this compound as a substituent in designing novel purine-based inhibitors targeting the heat shock protein 90 (Hsp90). [] Hsp90 is a chaperone protein implicated in the progression of various cancers. By substituting the hydrophobic moiety of a known Hsp90 inhibitor (BIIB021) with this compound or other five-membered rings, researchers aimed to enhance binding affinity and inhibitory activity against Hsp90.

Q6: Are there any specific advantages of using this compound in organic synthesis, particularly in the context of pharmaceutical development?

A6: One notable advantage is its versatility as a building block for constructing more complex molecules. The presence of the methoxy and methyl substituents on the pyridine ring allows for further chemical modifications, enabling the fine-tuning of physicochemical properties and potential biological activity of the final compounds. []

Q7: What are the common starting materials and synthetic routes employed for preparing this compound?

A7: A common approach involves the multi-step synthesis starting from 2,3,5-trimethylpyridine. [, ] The process typically involves N-oxidation, nitration, methoxylation, acylation, and hydrolysis to yield 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine, which can then be further converted to the desired 2-chloromethyl derivative.

Q8: Are there any studies investigating the influence of acetic acid on iron complexes containing this compound moieties and their catalytic activity?

A8: Research has demonstrated that the presence of acetic acid can significantly enhance the catalytic efficiency of iron(II) complexes containing this compound ligands in oxidation reactions using hydrogen peroxide. [] Acetic acid facilitates the formation of more reactive iron(III) hydroperoxo species, which are believed to be key intermediates in the catalytic cycle.

Q9: Are there any analytical methods specifically developed for the detection and quantification of this compound or its derivatives?

A9: Spectroscopic techniques like IR and 1H NMR are routinely employed for structural confirmation. [, ] For trace-level quantification, especially in the context of pharmaceutical analysis, highly sensitive methods like UPLC are utilized. [] These methods are essential for ensuring the quality and safety of drug substances containing this compound or its derivatives.

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